
DL-2-Phenylglycine isoheptyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-2-Phenylglycine isoheptyl ester hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is a hydrochloride salt form of DL-2-Phenylglycine isoheptyl ester, which is used in various chemical and pharmaceutical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-Phenylglycine isoheptyl ester hydrochloride typically involves the esterification of DL-2-Phenylglycine with isoheptyl alcohol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually maintained.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Solvent: Organic solvents like toluene or dichloromethane are employed to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process is optimized for large-scale production, focusing on efficient use of raw materials and energy.
Analyse Des Réactions Chimiques
Types of Reactions
DL-2-Phenylglycine isoheptyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia (NH3) or amines are used in the presence of a base.
Major Products Formed
Oxidation: Formation of phenylglycine ketones or carboxylic acids.
Reduction: Production of phenylglycine amines or alcohols.
Substitution: Generation of substituted phenylglycine derivatives.
Applications De Recherche Scientifique
DL-2-Phenylglycine isoheptyl ester hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of DL-2-Phenylglycine isoheptyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action are often related to amino acid metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- DL-Phenylalanine t-butyl ester hydrochloride
- D-(-)-2-Phenylglycine methyl ester hydrochloride
- DL-2-Phenylglycine isopentyl ester hydrochloride
Uniqueness
DL-2-Phenylglycine isoheptyl ester hydrochloride is unique due to its specific ester group (isoheptyl) and its hydrochloride salt form, which may confer distinct physicochemical properties and biological activities compared to other similar compounds. Its structural features make it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
87252-85-5 |
|---|---|
Formule moléculaire |
C15H24ClNO2 |
Poids moléculaire |
285.81 g/mol |
Nom IUPAC |
5-methylhexyl 2-amino-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-12(2)8-6-7-11-18-15(17)14(16)13-9-4-3-5-10-13;/h3-5,9-10,12,14H,6-8,11,16H2,1-2H3;1H |
Clé InChI |
OZWBXBZCGGHCJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCOC(=O)C(C1=CC=CC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


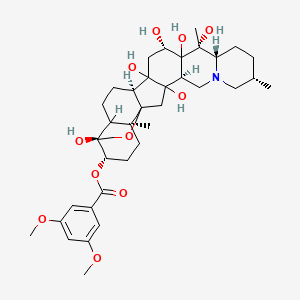

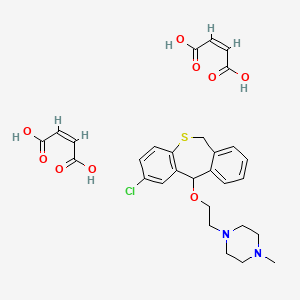

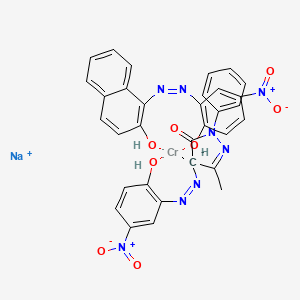
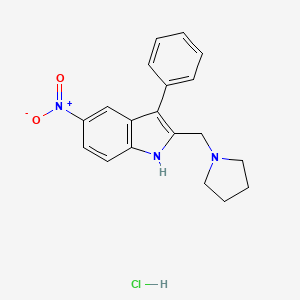
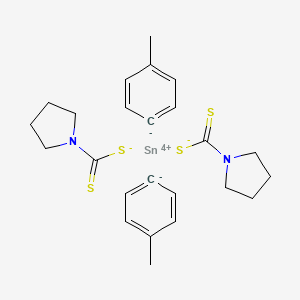
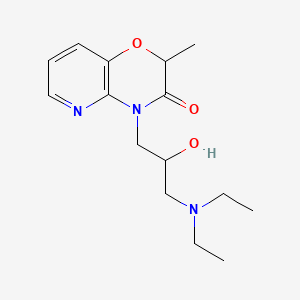
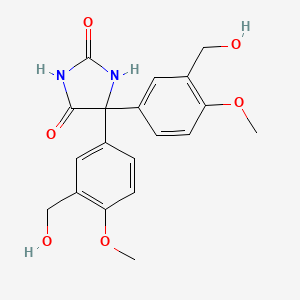
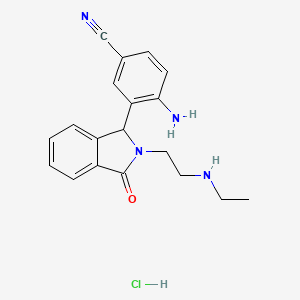
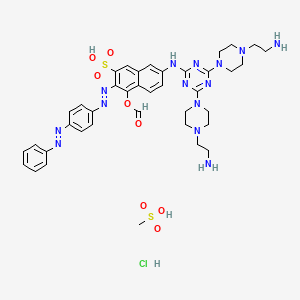

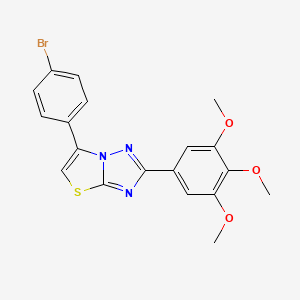
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12751027.png)
